4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide is a complex organic compound characterized by its unique molecular structure and potential biological activities. This compound features a bromine atom, a triazolopyrimidine moiety, and a benzenesulfonamide group, which contribute to its pharmacological properties. It is identified by the CAS number 1010892-50-8 and has a molecular weight of 424.3 g/mol with the molecular formula CHBrNOS .
This compound belongs to the class of sulfonamides and is classified as a potential kinase inhibitor. It is particularly noted for its interaction with cyclin-dependent kinase 2 (CDK2), making it a subject of interest in cancer research . The compound's synthesis and characterization have been documented in various chemical databases and research articles, highlighting its relevance in medicinal chemistry.
The synthesis of 4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide typically involves several key steps:
The molecular structure of 4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide can be described using various chemical notations:
The compound exhibits a complex three-dimensional structure that can influence its biological activity and interactions with target enzymes .
The chemical reactivity of 4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide primarily involves its function as a kinase inhibitor. The compound can undergo various reactions including:
These reactions are critical for exploring modifications that could enhance the compound's pharmacological profile or alter its biological activity.
The primary mechanism of action for 4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide is its inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, this compound prevents the phosphorylation of downstream substrates involved in cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The selectivity for CDK2 makes it a promising candidate for targeted cancer therapies .
The physical and chemical properties of 4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide include:
These properties indicate that while some data are lacking or unspecified in literature sources, they are crucial for understanding how this compound behaves under various conditions during research applications .
The applications of 4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide span several fields:
This detailed analysis highlights the significance of 4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide in scientific research and its potential therapeutic applications.
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8